REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=[O:5].C(N([CH2:16][CH3:17])CC)C.[CH3:18]N(C)C=O>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([C:18]#[C:16][CH3:17])[C:3]=1[CH:4]=[O:5] |^1:25,44|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir for 4 hours after which TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CUSTOM
|
Details
|
propyne gas bubbled through until the volume
|
Type
|
TEMPERATURE
|
Details
|
had increased by approx 10 ml
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 ml)
|
Type
|
WASH
|
Details
|
The combined EtOAc layers were washed with water (3×400 ml), saturated NaCl (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a 1 inch plug of silica
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1)C#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |